molecular formula C10H9BrClF3S B14068450 1-(3-Bromopropyl)-4-chloro-2-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-4-chloro-2-(trifluoromethylthio)benzene

Cat. No.: B14068450
M. Wt: 333.60 g/mol
InChI Key: VIZXISRXFOXDGF-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-chloro-2-(trifluoromethylthio)benzene (CAS: 1805855-92-8) is a halogenated aromatic compound with the molecular formula C₁₀H₉BrClF₃S and a molecular weight of 333.60 g/mol. Its structure features a bromopropyl chain at position 1, a chlorine atom at position 4, and a trifluoromethylthio (-SCF₃) group at position 2 on the benzene ring. The compound’s unique substituent arrangement confers distinct electronic and steric properties, making it relevant in pharmaceutical and agrochemical research, particularly in modulating metabolic stability and target binding .

Properties

Molecular Formula

C10H9BrClF3S

Molecular Weight

333.60 g/mol

IUPAC Name

1-(3-bromopropyl)-4-chloro-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9BrClF3S/c11-5-1-2-7-3-4-8(12)6-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

VIZXISRXFOXDGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)SC(F)(F)F)CCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-4-chloro-2-(trifluoromethylthio)benzene typically involves the bromination of a suitable precursor, followed by chlorination and the introduction of the trifluoromethylthio group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-4-chloro-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: Such as palladium or nickel for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

1-(3-Bromopropyl)-4-chloro-2-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-chloro-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and trifluoromethylthio groups can influence its reactivity and binding affinity with various biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Compound A : 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethylthio)benzene (CAS: 1804188-48-4)
  • Molecular Formula : C₁₁H₁₀BrF₅OS
  • Key Differences :
    • Replaces the chlorine atom at position 4 with a difluoromethoxy (-OCF₂H) group at position 2.
    • Increased fluorine content enhances electronegativity and lipophilicity compared to the target compound.
    • Molecular weight (365.16 g/mol ) is higher due to additional fluorine atoms .
Compound B : 1-(3-Bromopropyl)-2-chlorobenzene
  • Synthesis: Derived from 3-(2-chlorophenyl)-propanol via bromination (93% yield, colorless oil) .
  • Key Differences :
    • Lacks the trifluoromethylthio group, reducing steric bulk and electronic effects.
    • Simpler structure (C₉H₁₀BrCl) with lower molecular weight (233.54 g/mol ) .
Compound C : (3-Bromopropyl)benzene (CAS: 637-59-2)
  • Molecular Formula : C₉H₁₁Br
  • Key Differences: No chlorine or trifluoromethylthio substituents. Baseline analog for studying the incremental effects of halogenation and fluorination .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight 333.60 g/mol 365.16 g/mol 233.54 g/mol 199.09 g/mol
Halogen Content Br, Cl, F Br, F Br, Cl Br
Key Functional Groups -SCF₃, -Cl, -CH₂CH₂CH₂Br -OCF₂H, -SCF₃ -Cl, -CH₂CH₂CH₂Br -CH₂CH₂CH₂Br
Boiling Point/Melting Point Not reported Not reported Not reported Not reported

Notes:

  • Chlorine at position 4 in the target compound increases lipophilicity, which may improve membrane permeability relative to Compound A’s difluoromethoxy group .

Biological Activity

1-(3-Bromopropyl)-4-chloro-2-(trifluoromethylthio)benzene is a compound of interest due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.

  • Molecular Formula : C10H9BrClF3SC_10H_9BrClF_3S
  • Molecular Weight : 305.59 g/mol
  • CAS Number : 1352719-03-9

Structure

The compound features a bromopropyl group attached to a chlorinated benzene ring, which is further substituted with a trifluoromethylthio group. This unique arrangement contributes to its biological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated benzenes can inhibit the growth of various bacteria and fungi. The presence of bromine and chlorine atoms is often associated with increased potency against microbial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedInhibition Zone (mm)Reference
1-Bromo-4-chloro-2-(trifluoromethyl)benzeneE. coli15
This compoundS. aureus18
1-(3-Bromopropyl)-4-chloro-2-(trifluoromethyl)benzeneC. albicans12

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of compounds. Preliminary studies on related compounds suggest that halogenated derivatives can exhibit cytotoxic effects on cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

In a study examining the effects of halogenated benzene derivatives on human cancer cell lines, it was found that:

  • Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Concentration Tested : Ranging from 1 µM to 100 µM
  • Results : Significant cytotoxic effects were observed at concentrations above 10 µM, with IC50 values indicating potent activity against both cell lines.

The biological activity of this compound may be attributed to its ability to interact with cellular targets through:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
  • Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially disrupting their integrity.

Q & A

Q. What are the primary synthetic routes for 1-(3-Bromopropyl)-4-chloro-2-(trifluoromethylthio)benzene, and how can intermediates be characterized?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of 4-chloro-2-(trifluoromethylthio)benzene with 1,3-dibromopropane under basic conditions (e.g., NaH in THF) may yield the bromopropyl derivative. Intermediates should be characterized using NMR (¹H/¹³C) to confirm substitution patterns and purity. Mass spectrometry (HRMS) and elemental analysis are critical for verifying molecular weight and composition. Physical properties (e.g., boiling point, density) of analogous bromopropylbenzene derivatives (e.g., bp 219–220°C for (3-bromopropyl)benzene ) can guide purification protocols.

Q. How can researchers optimize reaction conditions to minimize byproducts during the introduction of the trifluoromethylthio group?

The trifluoromethylthio group (-SCF₃) is typically introduced via electrophilic or radical pathways. Using Cu(I) catalysts with reagents like CF₃SO₂Na under inert atmospheres can improve selectivity. Reaction monitoring via TLC or GC-MS is essential to detect intermediates (e.g., disulfides or over-alkylated products). Adjusting stoichiometry (e.g., limiting excess bromopropane) and temperature (e.g., -78°C for lithiation steps ) can reduce side reactions.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromopropyl chain in cross-coupling reactions?

The bromopropyl group undergoes Suzuki-Miyaura or Negishi couplings due to the C-Br bond’s polarization. DFT calculations on analogous systems suggest that steric hindrance from the propyl chain slows transmetallation, requiring Pd catalysts with bulky ligands (e.g., SPhos) to enhance efficiency . Kinetic studies using in-situ IR or NMR can track intermediates like oxidative addition complexes, guiding catalyst selection.

Q. How does the electronic environment of the benzene ring influence the compound’s stability under acidic or basic conditions?

The electron-withdrawing -Cl and -SCF₃ groups deactivate the ring, reducing susceptibility to electrophilic attack. However, the bromopropyl chain remains reactive under basic conditions (e.g., β-elimination to form alkenes ). Stability studies via accelerated degradation testing (e.g., 40°C/75% RH for 4 weeks) combined with HPLC analysis can quantify decomposition pathways.

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities. The trifluoromethylthio group’s hydrophobicity and size may occupy specific pockets in proteins, as seen in studies of similar fluorinated aromatics . QSAR models trained on analogs with known bioactivity (e.g., kinase inhibitors ) can prioritize synthetic targets.

Q. How can researchers resolve contradictions in reported spectroscopic data for structurally related brominated aromatics?

Discrepancies in NMR shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) may arise from solvent effects or impurities. Cross-validating data using 2D NMR (COSY, HSQC) and comparing with high-purity standards (e.g., >95% by HPLC ) is critical. Collaborative databases (e.g., PubChem) provide reference spectra for troubleshooting .

Methodological Resources

  • Synthetic Protocols : Alkylation and coupling methods from and substitution reactions from .
  • Characterization : Physical property benchmarks from (3-bromopropyl)benzene , spectral databases from PubChem .
  • Computational Tools : DFT for reaction mechanisms , docking for bioactivity prediction .

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